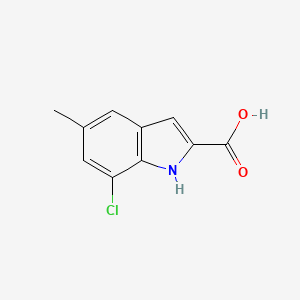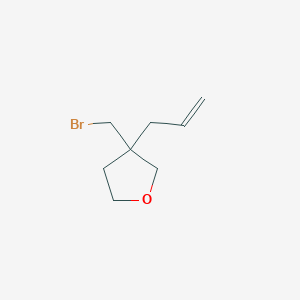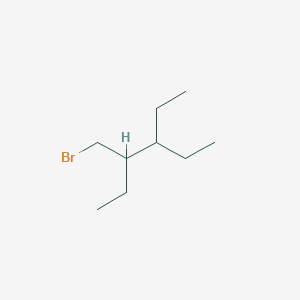
3-(Bromomethyl)-4-ethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-4-ethylhexane is an organic compound characterized by a bromomethyl group attached to the third carbon of a 4-ethylhexane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-ethylhexane typically involves the bromination of 4-ethylhexane. This can be achieved through the reaction of 4-ethylhexane with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 4-ethylhexane, forming a carbon radical that subsequently reacts with another bromine molecule to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of bromine and radical initiators in a controlled environment ensures high yield and purity of the product.
化学反应分析
Types of Reactions
3-(Bromomethyl)-4-ethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination: Alkenes.
Oxidation: Alcohols, carboxylic acids.
科学研究应用
3-(Bromomethyl)-4-ethylhexane is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
作用机制
The mechanism of action of 3-(Bromomethyl)-4-ethylhexane in chemical reactions involves the formation of a carbon-bromine bond, which can be readily broken to form a carbon-centered radical or carbocation. These reactive intermediates can then participate in various chemical transformations, such as nucleophilic substitution or elimination reactions.
相似化合物的比较
Similar Compounds
3-(Bromomethyl)hexane: Similar structure but lacks the ethyl group on the fourth carbon.
4-(Bromomethyl)heptane: Similar structure but has an additional carbon in the chain.
3-(Chloromethyl)-4-ethylhexane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-(Bromomethyl)-4-ethylhexane is unique due to the presence of both a bromomethyl group and an ethyl group on the hexane chain, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the bromine atom makes it a versatile intermediate for various synthetic applications.
属性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC 名称 |
3-(bromomethyl)-4-ethylhexane |
InChI |
InChI=1S/C9H19Br/c1-4-8(5-2)9(6-3)7-10/h8-9H,4-7H2,1-3H3 |
InChI 键 |
VOENOJUVTJFOPX-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(CC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


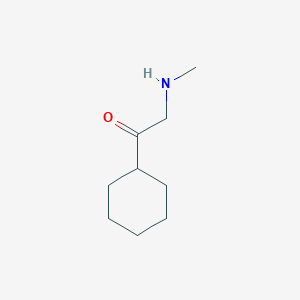

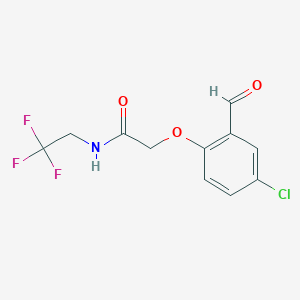
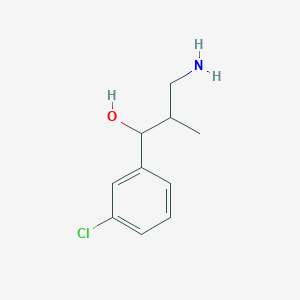

![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13192795.png)
![1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
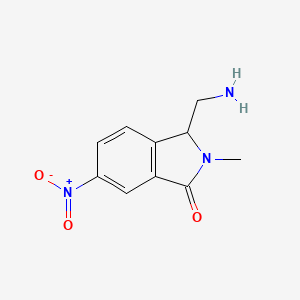
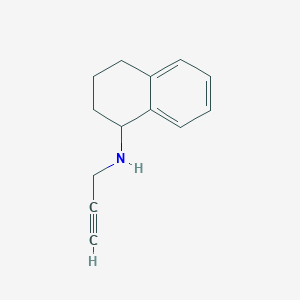
methanol](/img/structure/B13192809.png)
![5'-Methyl-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B13192817.png)
![2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13192822.png)
